molecular formula C12H14ClNO B15354763 2-(4-chlorobutyl)-3H-isoindol-1-one

2-(4-chlorobutyl)-3H-isoindol-1-one

Cat. No.: B15354763
M. Wt: 223.70 g/mol
InChI Key: XOMNMUVDEVJORG-UHFFFAOYSA-N
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Description

2-(4-Chlorobutyl)-3H-isoindol-1-one is a heterocyclic compound featuring an isoindol-1-one core substituted at the 2-position with a 4-chlorobutyl chain. The isoindol-1-one scaffold is characterized by a fused benzene and lactam ring, conferring unique electronic and steric properties. The 4-chlorobutyl substituent introduces both alkyl chain flexibility and halogen-mediated reactivity, making this compound of interest in medicinal chemistry and synthetic organic research.

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

2-(4-chlorobutyl)-3H-isoindol-1-one

InChI

InChI=1S/C12H14ClNO/c13-7-3-4-8-14-9-10-5-1-2-6-11(10)12(14)15/h1-2,5-6H,3-4,7-9H2

InChI Key

XOMNMUVDEVJORG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorobutyl)-3H-isoindol-1-one typically involves the reaction of isoindol-1-one with 4-chlorobutyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorobutyl)-3H-isoindol-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorobutyl)-3H-isoindol-1-one has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: The compound can be utilized in the manufacturing of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 2-(4-chlorobutyl)-3H-isoindol-1-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure

  • Target Compound : The isoindol-1-one core (benzene fused with a five-membered lactam ring) provides a planar aromatic system with a polarizable carbonyl group, influencing hydrogen-bonding capacity and solubility .
  • 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile (Vilazodone Intermediate): Replaces the isoindol-1-one with an indole ring, which lacks the lactam moiety but retains aromaticity.
  • Roluperidone (359625-79-9): Shares the 3H-isoindol-1-one core but substitutes the 2-position with a piperidinylmethyl-fluorophenyl group.

Substituent Effects

  • Chlorobutyl vs. This difference may affect solubility (e.g., 1m has a high melting point of 191–195°C) and synthetic accessibility (78% yield via column chromatography) . 4-Chlorobutyl Thiocyanate: The thiocyanate group introduces nucleophilic reactivity, whereas the isoindol-1-one carbonyl in the target compound may participate in hydrogen bonding or serve as a hydrogen bond acceptor .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-(4-Chlorobutyl)-3H-isoindol-1-one Not provided Estimated ~237.7* Not reported Lactam, 4-chlorobutyl
3-Benzyl-2-(4-chlorobenzyl)-1m C₂₁H₁₇ClNO₂ 346.8 191–195 Hydroxy, aromatic chlorobenzyl
Vilazodone Intermediate C₁₃H₁₃ClN₂ 232.7 Not reported Indole, nitrile, 4-chlorobutyl
Roluperidone C₂₂H₂₃FN₂O₂ 366.4 Not reported Isoindol-1-one, fluorophenyl, piperidine

*Estimated based on analogous structures.

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